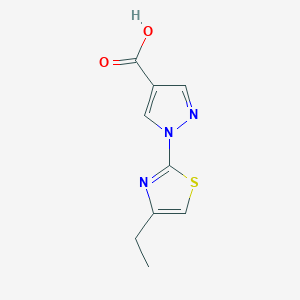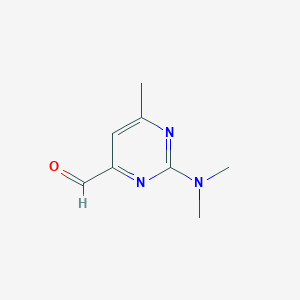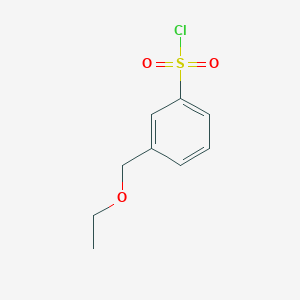![molecular formula C9H9BrN2O3 B1529370 (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid CAS No. 1344934-61-7](/img/structure/B1529370.png)
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid
Übersicht
Beschreibung
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid, otherwise known as 5-bromopyridine-2-carboxylic acid, is an important organic acid in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of a wide range of compounds. In addition, 5-bromopyridine-2-carboxylic acid has been used as a starting material in the synthesis of a variety of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research by Zhu et al. (2016) focused on bromopyrrole alkaloids derived from the South China Sea sponge Agelas sp., which included compounds structurally related to the specified chemical. These compounds demonstrated effective antifungal activity against Candida albicans, showcasing their potential in developing antifungal agents. This study exemplifies the utility of such compounds in biomedical research, particularly in identifying new treatments for fungal infections (Zhu et al., 2016).
Synthesis and Characterization
Anuradha et al. (2014) worked on synthesizing and characterizing a compound with a similar bromopyridine structure, focusing on crystal structure analysis to better understand the compound's molecular configuration. Such studies are crucial for the pharmaceutical industry, where the precise arrangement of atoms can significantly affect a drug's efficacy and safety (Anuradha et al., 2014).
Material Science and Ligand Design
The work by Charbonnière et al. (2002) illustrates the design of ligands using bromo-bipyridine derivatives for potential applications in labeling biological materials. This highlights the role of such compounds in developing tools for biological research, enabling the tracking and analysis of various biological processes (Charbonnière et al., 2002).
Novel Synthetic Methods
Research by Ghandi et al. (2011) demonstrates an innovative synthetic route to create benzimidazole-fused 1,4-diazepine-5-ones, showcasing the versatility of compounds with a formamido propanoic acid structure in facilitating the synthesis of complex molecular architectures. Such synthetic methodologies are valuable for creating novel compounds with potential applications in various fields, including drug development and material science (Ghandi et al., 2011).
Eigenschaften
IUPAC Name |
(2R)-2-[(5-bromopyridine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(9(14)15)12-8(13)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOMPCIXUQNNBH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid | |
CAS RN |
1344934-61-7 | |
| Record name | (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)




![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)